Vomitoxin, triacetoxy deriv.

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

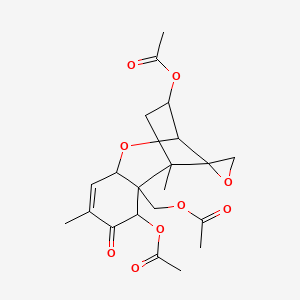

Vomitoxin, also known as deoxynivalenol (DON), is a type B trichothecene mycotoxin produced primarily by Fusarium species. It is characterized by a tetracyclic sesquiterpenoid structure with a 12,13-epoxy group and hydroxyl substituents . The triacetoxy derivative of vomitoxin is synthesized through acetoxylation, a reaction that replaces hydroxyl groups with acetyl moieties. This modification is typically achieved using acetic anhydride under controlled conditions, as described in Thiele-Winter acetoxylation protocols . The resulting compound, triacetoxy-deoxynivalenol, exhibits altered physicochemical properties compared to its parent molecule, including increased lipophilicity and stability, which influence its bioavailability and toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vomitoxin involves the cultivation of Fusarium species under controlled conditions. The fungi produce vomitoxin as a secondary metabolite during their growth on grains . The compound can be extracted and purified using various chromatographic techniques, including liquid chromatography-mass spectrometry (LC/MS) .

Industrial Production Methods: Industrial production of vomitoxin typically involves large-scale fermentation processes using Fusarium species. The grains are inoculated with the fungi and incubated under optimal conditions to maximize the production of vomitoxin. The compound is then extracted, purified, and quantified using advanced analytical techniques .

Chemical Reactions Analysis

Types of Reactions: Vomitoxin undergoes several chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various acetylated derivatives of vomitoxin, such as 3-acetyl-deoxynivalenol and 15-acetyl-deoxynivalenol .

Scientific Research Applications

Chemistry: In chemistry, vomitoxin is used as a model compound to study the behavior of trichothecene mycotoxins. Researchers investigate its chemical properties, reactivity, and potential for modification .

Biology: Vomitoxin is extensively studied in biology for its effects on cellular processes. It is known to inhibit protein synthesis by binding to ribosomes, leading to ribotoxic stress and disruption of cellular functions .

Medicine: In medicine, vomitoxin is used to study the toxicological effects of mycotoxins on human and animal health. It serves as a reference compound for developing diagnostic methods and therapeutic interventions .

Industry: In the agricultural industry, vomitoxin is monitored to ensure the safety and quality of grain products. It is also used in research to develop strategies for mitigating mycotoxin contamination in crops .

Mechanism of Action

Vomitoxin exerts its effects by inhibiting protein synthesis. It binds to the ribosomal peptidyl transferase center, causing ribotoxic stress and disrupting macromolecule synthesis, cell signaling, differentiation, proliferation, and cell death . The compound also affects neuroendocrine signaling, proinflammatory gene induction, and gut integrity . These molecular targets and pathways are critical for understanding the toxicological effects of vomitoxin on living organisms .

Comparison with Similar Compounds

Structural Features

Trichothecenes share a core 12,13-epoxytrichothec-9-ene structure but differ in substituent groups (Table 1).

| Compound | Core Structure | Substituents | Acetylation Sites |

|---|---|---|---|

| Vomitoxin (DON) | 12,13-Epoxytrichothecene | Three hydroxyl groups (C3, C7, C15) | None |

| Triacetoxy-DON | 12,13-Epoxytrichothecene | Acetyl groups at C3, C7, and C15 | Fully acetylated |

| 15-Acetyldeoxynivalenol | 12,13-Epoxytrichothecene | Acetyl group at C15 | Partially acetylated |

| T-2 Toxin | 12,13-Epoxytrichothecene | Acetyl, isovaleryl, and hydroxyl groups | C4 and C15 positions |

Table 1: Structural comparison of vomitoxin derivatives and related trichothecenes

Toxicity Profiles

Acetylation significantly alters toxicity. Studies in B6C3F1 mice show that 15-acetyldeoxynivalenol exhibits lower acute toxicity (LD₅₀ = 34 mg/kg) compared to DON (LD₅₀ = 46 mg/kg), suggesting partial acetylation reduces bioactivity . However, triacetoxy-DON’s fully acetylated structure may further decrease toxicity due to reduced cellular uptake. In vitro cytotoxicity assays using human epithelial cells indicate that DON (IC₅₀ = 0.2 μM) is more potent than its acetylated derivatives (IC₅₀ = 0.8–1.5 μM) .

Key Research Findings

- Metabolic Fate : Triacetoxy-DON is hydrolyzed to DON in mammalian liver microsomes, explaining its delayed toxicity .

- Agricultural Impact : Acetylated derivatives are less prevalent in contaminated crops but may contribute to chronic toxicity via bioaccumulation .

- Therapeutic Potential: Structural modifications like acetylation are being explored to detoxify mycotoxins in feed additives .

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for detecting vomitoxin triacetoxy derivative in complex biological matrices (e.g., plant tissues, food samples)?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying vomitoxin triacetoxy derivative due to its high sensitivity and specificity. Key steps include:

- Sample preparation : Use immunoaffinity columns or solid-phase extraction to isolate the compound from interfering substances.

- Chromatographic conditions : Employ a C18 reverse-phase column with a gradient elution of acetonitrile/water (0.1% formic acid) for optimal separation.

- Validation parameters : Ensure linearity (R² > 0.99), recovery rates (80–120%), and limits of detection (LOD < 1 ng/g) following international guidelines (e.g., AOAC or EFSA) .

Q. What standardized protocols exist for synthesizing vomitoxin triacetoxy derivative in laboratory settings?

- Methodological Answer : Synthesis typically involves acetylation of deoxynivalenol (DON) under anhydrous conditions:

- Reagents : Use acetic anhydride and pyridine as catalysts.

- Reaction monitoring : Track progress via thin-layer chromatography (TLC) with silica gel plates and UV visualization at 254 nm.

- Purification : Isulate the product using flash chromatography (hexane/ethyl acetate gradient) and confirm purity via NMR (¹H and ¹³C) .

Q. How does the toxicity profile of vomitoxin triacetoxy derivative compare to its parent compound (deoxynivalenol) in in vitro models?

- Methodological Answer : Comparative toxicity studies require:

- Cell lines : Use immortalized human hepatocyte (HepG2) or intestinal (Caco-2) models to assess cytotoxicity via MTT assays.

- Dose-response analysis : Test concentrations ranging from 0.1–100 μM over 24–72 hours.

- Mechanistic endpoints : Measure oxidative stress markers (e.g., ROS, glutathione depletion) and pro-inflammatory cytokines (IL-6, TNF-α) using ELISA kits. Studies show the acetylated form may exhibit reduced membrane permeability but comparable immunotoxicity .

Advanced Research Questions

Q. How can experimental designs be optimized to investigate the metabolic pathways of vomitoxin triacetoxy derivative in mammalian systems?

- Methodological Answer :

- Isotopic labeling : Synthesize ¹³C-labeled vomitoxin triacetoxy derivative to track metabolites via high-resolution mass spectrometry (HRMS).

- In vitro metabolism : Incubate the compound with liver microsomes (e.g., human S9 fraction) and identify phase I/II metabolites using UPLC-QTOF.

- In vivo models : Administer the compound to rodent models and collect plasma/urine for metabolite profiling. Statistical tools like MetaboAnalyst can map metabolic networks .

Q. What strategies resolve contradictory data on oxidative stress mechanisms induced by vomitoxin triacetoxy derivative across different cell lines?

- Methodological Answer :

- Cross-validation : Use orthogonal assays (e.g., DCFH-DA for ROS, Comet assay for DNA damage) to confirm findings.

- Cell-specific factors : Control for variations in antioxidant enzyme expression (e.g., SOD, CAT) via qPCR.

- Standardized conditions : Maintain consistent culture media, passage numbers, and hypoxia levels. Meta-analyses of published datasets can identify confounding variables .

Q. Which computational modeling approaches are suitable for predicting the environmental persistence and degradation pathways of vomitoxin triacetoxy derivative?

- Methodological Answer :

- Molecular docking : Simulate interactions with soil enzymes (e.g., laccases) using AutoDock Vina to predict biodegradation rates.

- QSAR models : Develop quantitative structure-activity relationship models based on logP and electronic parameters to estimate half-life in aquatic systems.

- Field validation : Compare predictions with LC-MS data from soil/water samples under varying pH and temperature conditions .

Q. Methodological Considerations

- Data Analysis : Apply non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions and use Benjamini-Hochberg correction for multiple comparisons .

- Ethical Compliance : Ensure all in vivo studies adhere to institutional animal care guidelines (e.g., ARRIVE 2.0) and include negative controls to rule out endotoxin contamination .

Properties

CAS No. |

51550-28-8 |

|---|---|

Molecular Formula |

C21H26O9 |

Molecular Weight |

422.4 g/mol |

IUPAC Name |

(3,10-diacetyloxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate |

InChI |

InChI=1S/C21H26O9/c1-10-6-15-20(8-26-11(2)22,18(16(10)25)29-13(4)24)19(5)7-14(28-12(3)23)17(30-15)21(19)9-27-21/h6,14-15,17-18H,7-9H2,1-5H3 |

InChI Key |

FUPMDISLTMETBI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2C(C(C1=O)OC(=O)C)(C3(CC(C(C34CO4)O2)OC(=O)C)C)COC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.